[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride
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Overview
Description
[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Replacement of the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted derivatives of the original compound.
Scientific Research Applications
[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection step, involving piperidine, removes the Fmoc group, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is unique due to its specific structure, which provides stability and ease of removal during peptide synthesis. Its use in automated peptide synthesizers further highlights its importance in industrial applications .
Properties
IUPAC Name |
[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIUYXQXIOYBMD-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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